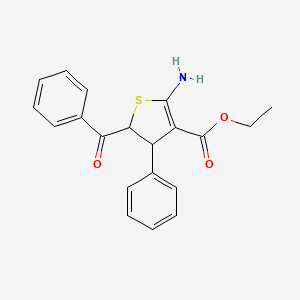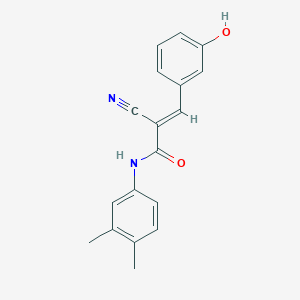![molecular formula C15H16N4O4 B15018051 2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)
2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a candidate for studying nucleic acid interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to mimic or inhibit natural substrates, thereby modulating biological pathways. Specific pathways and targets would depend on the compound’s application, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
7-deazaadenine derivatives: These compounds share a similar core structure and exhibit various biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have applications in cancer therapy.
Uniqueness
2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxy, and dimethoxyphenyl groups allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H16N4O4 |
|---|---|
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
2-amino-5-(2,3-dimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H16N4O4/c1-22-9-5-3-4-7(12(9)23-2)8-6-10(20)17-13-11(8)14(21)19-15(16)18-13/h3-5,8H,6H2,1-2H3,(H4,16,17,18,19,20,21) |
Clave InChI |
UNJPCPWYEMGMLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
![N-[(Z)-(4-bromophenyl)methylidene]-2-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B15018012.png)
![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)

![2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15018048.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15018049.png)

